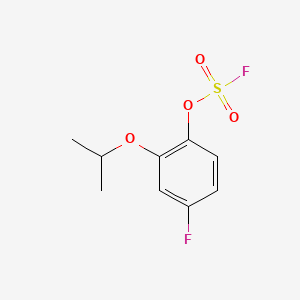
Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with hydroxyl, methanesulfonyl, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the hydroxyl, methanesulfonyl, and carboxylate groups through specific reagents and reaction conditions. For instance, the hydroxyl group can be introduced via hydroxylation reactions, while the methanesulfonyl group can be added using methanesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and controlled reaction environments to optimize the production process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the methanesulfonyl group can produce sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins and nucleic acids, thereby exerting its biological effects.
Comparación Con Compuestos Similares
2-Hydroxy-5-methylpyridine: Similar structure but lacks the methanesulfonyl and carboxylate groups.
Methyl 2-hydroxy-5-nitropyridine-3-carboxylate: Contains a nitro group instead of a methanesulfonyl group.
2-Hydroxy-5-methanesulfonylpyridine: Lacks the carboxylate group.
Uniqueness: Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is unique due to the presence of all three functional groups (hydroxyl, methanesulfonyl, and carboxylate) on the pyridine ring. This combination of groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H9NO5S |
|---|---|
Peso molecular |
231.23 g/mol |
Nombre IUPAC |
methyl 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO5S/c1-14-8(11)6-3-5(15(2,12)13)4-9-7(6)10/h3-4H,1-2H3,(H,9,10) |
Clave InChI |
HEQVGSYZKGMQGC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CNC1=O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


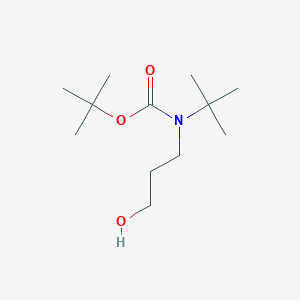
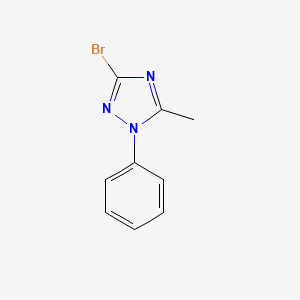
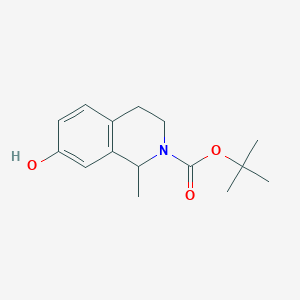
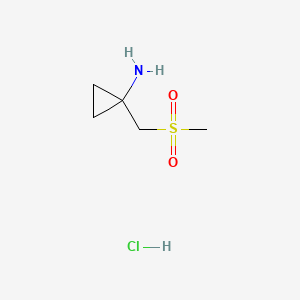
![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)

![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)
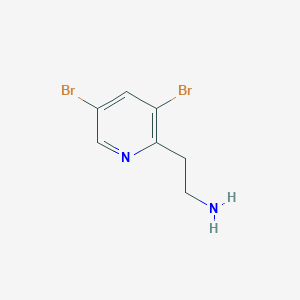
![1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione](/img/structure/B13555254.png)


![(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555273.png)

